N-benzyl-N-methyl-3,5-dinitrobenzamide
Overview
Description
N-benzyl-N-methyl-3,5-dinitrobenzamide is an organic compound belonging to the benzamide family. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group, a methyl group, and two nitro groups attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3,5-dinitrobenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers several advantages, including low reaction times, high yields, and an eco-friendly process .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products
The major products formed from these reactions include various amine derivatives and substituted benzamides, which can be further utilized in different applications.
Scientific Research Applications
N-benzyl-N-methyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, it has been studied for its potential to inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme involved in the biosynthesis of the mycobacterial cell wall. This inhibition can lead to the disruption of cell wall synthesis and, consequently, the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-4-methylbenzoic acid: Similar in structure but lacks the benzyl and methyl groups.
N-Benzyl-4-methyl-3,5-dinitrobenzamide: Similar but with a different substitution pattern on the benzamide core.
Uniqueness
N-benzyl-N-methyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, methyl, and nitro groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-N-methyl-3,5-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-16(10-11-5-3-2-4-6-11)15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVHWZCIXWPNDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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